molecular formula C8H5F4NO3 B154442 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 1644-21-9

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B154442
CAS RN: 1644-21-9
M. Wt: 239.12 g/mol
InChI Key: NSXYRKKNVBEZDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitro-substituted benzene derivatives often involves nitration reactions or the use of electrophilic substitution reactions. For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one involved hypervalent-iodine-based electrophilic trifluoromethylating reagents . Similarly, the synthesis of 1,3- and 1,4-bis(3-nitrofurazan-4-yl)benzenes was achieved by dehydration and oxidation reactions . These methods could potentially be adapted for the synthesis of "1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene" by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitro-substituted benzene derivatives is characterized by the presence of nitro groups attached to the benzene ring, which can significantly influence the electronic properties of the molecule. For instance, the crystal structure of 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene showed specific dihedral angles between the benzene rings, indicating the influence of substituents on the overall molecular conformation .

Chemical Reactions Analysis

Nitro-substituted benzene derivatives can undergo various chemical reactions, including nucleophilic substitution and reduction. For example, direct amination of nitro(pentafluorosulfanyl)benzenes was achieved through vicarious nucleophilic substitution of hydrogen . The presence of a nitro group also allows for further functionalization, as seen in the synthesis of isomeric nitrobenzenes by nitration .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzene derivatives are influenced by the presence of nitro groups and other substituents. These compounds often exhibit unique electronic properties, as indicated by EPR spectroscopy in the case of a triradical nitroxide derivative . The introduction of electron-withdrawing groups such as trifluoromethyl and nitro groups can significantly enhance the activity of certain compounds, as demonstrated by the increased anion transport activity in modified benzimidazole derivatives .

Scientific Research Applications

QSAR Studies on Nitroaromatic Compounds

QSAR (Quantitative Structure-Activity Relationship) studies on over 200 aromatic and heteroaromatic nitro compounds, including mutagenicity assessments in the Ames test, provide insights into the design of less mutagenic bioactive compounds. This research highlights the importance of hydrophobicity and molecular orbital energies in determining mutagenicity, suggesting potential applications in predictive toxicology and the development of safer chemicals (Debnath et al., 1991).

Degradation Studies of Nitroaromatic Compounds

Research on the degradation processes of nitisinone, a nitroaromatic compound, using LC-MS/MS techniques underscores the significance of understanding stability and degradation pathways. These studies are crucial for environmental assessments and could guide the development of more stable nitroaromatic compounds with minimized environmental impact (Barchańska et al., 2019).

Synthesis and Application of Benzotriazole Derivatives

The synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the utility of nitroaromatic compounds as intermediates in the production of metal passivators and light-sensitive materials. This research indicates potential industrial applications of nitroaromatic compounds in nanotechnology, polymer processing, and biomedical fields (Gu et al., 2009).

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamide derivatives, derived from aromatic compounds similar to "1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene," play a significant role in supramolecular chemistry. Their self-assembly into nanometer-sized structures has applications ranging from nanotechnology to biomedical uses, suggesting potential research directions for similar nitroaromatic compounds (Cantekin et al., 2012).

properties

IUPAC Name

1-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-3-1-2-5(4-6)13(14)15/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXYRKKNVBEZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167757
Record name alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole
Source EPA DSSTox
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Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

CAS RN

1644-21-9
Record name 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1644-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001644219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,beta,beta-Tetrafluoro-m-nitrophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,β,β-tetrafluoro-m-nitrophenetole
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